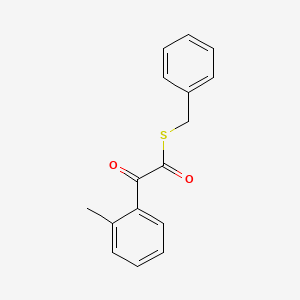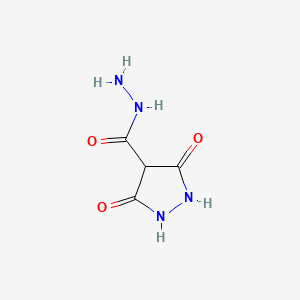
3,5-Dioxopyrazolidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dioxopyrazolidine-4-carbohydrazide is a heterocyclic compound characterized by a pyrazolidine ring with two keto groups at positions 3 and 5, and a carbohydrazide group at position 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopyrazolidine-4-carbohydrazide typically involves the reaction of monohydrazides of 2-R-4-methyl-4-cyclohexene-1,1-dicarboxylic acids with ethoxymethylenemalonic acid diethyl ester. This reaction leads to the formation of N-(2,2-diethoxycarbonylethylenyl)hydrazides, which are then acylated by the anhydrides of trifluoroacetic and acetic acids to yield derivatives of 3,5-dioxopyrazolidine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 3,5-Dioxopyrazolidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions, particularly at the carbohydrazide group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
作用机制
The mechanism of action of 3,5-Dioxopyrazolidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
相似化合物的比较
3,5-Diamino-1H-pyrazole-4-carbohydrazide: This compound shares a similar pyrazole ring structure but with amino groups instead of keto groups.
5-Oxopyrazoline: Another related compound with a similar ring structure but differing in the position and nature of substituents.
Uniqueness: 3,5-Dioxopyrazolidine-4-carbohydrazide is unique due to its specific arrangement of keto and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C4H6N4O3 |
|---|---|
分子量 |
158.12 g/mol |
IUPAC 名称 |
3,5-dioxopyrazolidine-4-carbohydrazide |
InChI |
InChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11) |
InChI 键 |
MIEMWOKDONFVGF-UHFFFAOYSA-N |
规范 SMILES |
C1(C(=O)NNC1=O)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


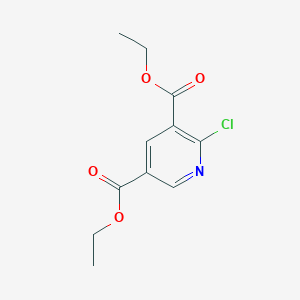
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
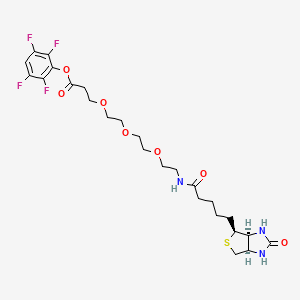
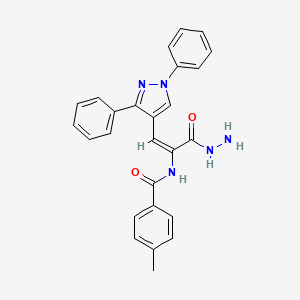
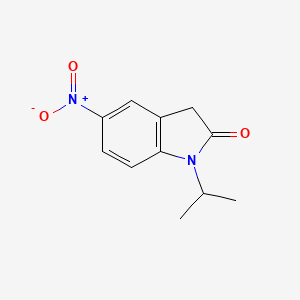
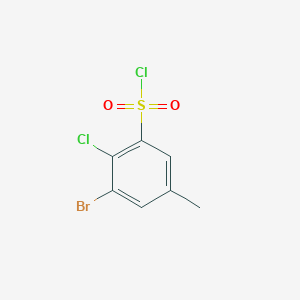
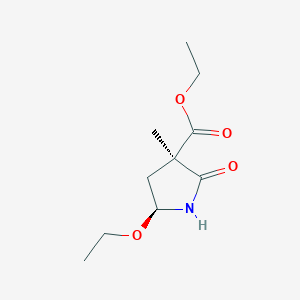

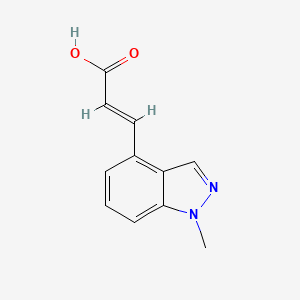
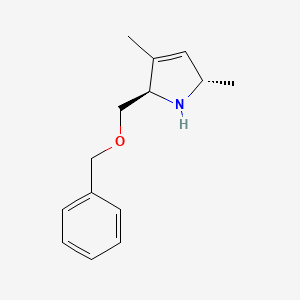
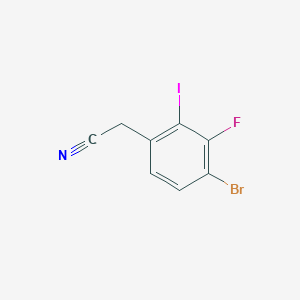
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
